molecular formula C14H13NO3 B8005187 (4-Nitro-phenyl)-p-tolyl-methanol

(4-Nitro-phenyl)-p-tolyl-methanol

Cat. No.: B8005187
M. Wt: 243.26 g/mol
InChI Key: WLLRTSHYPQWMGE-UHFFFAOYSA-N
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Description

Significance of Diarylmethanol Scaffolds in Advanced Organic Synthesis

Diarylmethanol scaffolds are fundamental building blocks in the synthesis of a wide array of organic molecules, including pharmaceuticals, agrochemicals, and materials. rsc.orgnih.gov Their prevalence stems from their role as precursors to triarylmethanes and other complex molecular architectures. nih.govnih.gov The synthesis of diarylmethanols can be achieved through various methods, such as the nickel(II)-catalyzed addition of arylboronic acids to aryl aldehydes and the functionalization of benzylic C-H bonds in diarylmethanes. nih.govbenthamdirect.com

The versatility of the diarylmethanol core is highlighted by its presence in numerous bioactive compounds. rsc.org This structural motif is a key component in molecules designed to target a range of diseases, including colorectal cancer. nih.gov The development of efficient synthetic routes to both achiral and chiral diarylmethanols remains an active area of research, driven by the demand for novel therapeutic agents and functional materials. rsc.orgresearchgate.net Furthermore, diarylmethanol derivatives serve as valuable intermediates in palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular frameworks. nih.govacs.orgacs.org

Academic Relevance of Nitro-Substituted Aromatic Compounds in Synthetic Chemistry

Nitro-substituted aromatic compounds are of paramount importance in synthetic chemistry due to the versatile reactivity of the nitro group. researchgate.netnumberanalytics.com This functional group is a strong electron-withdrawing group, which significantly influences the chemical properties of the aromatic ring. numberanalytics.comwikipedia.org This electronic effect deactivates the ring towards electrophilic aromatic substitution, directing incoming electrophiles to the meta position, while facilitating nucleophilic aromatic substitution. wikipedia.orgnih.gov

The reduction of the nitro group provides a straightforward route to aromatic amines, which are themselves crucial intermediates in the synthesis of dyes, pharmaceuticals, and other valuable chemicals. numberanalytics.comnumberanalytics.comnumberanalytics.com The conditions of the reduction can be controlled to yield different products, such as hydroxylamines or amines. numberanalytics.comnumberanalytics.com Beyond their use as synthetic intermediates, nitroaromatic compounds are integral components in the production of explosives, pesticides, and various industrial products. nih.govmdpi.com The unique electronic properties of the nitro group also make these compounds subjects of interest in materials science, with applications in chemiresistive sensors for their detection. mdpi.commdpi.comnovomof.comdntb.gov.ua

Research Objectives Pertaining to (4-Nitro-phenyl)-p-tolyl-methanol Investigations

The specific research interest in this compound stems from the combination of the diarylmethanol scaffold and the nitro-substituted phenyl ring within a single molecule. This unique structure presents several avenues for investigation.

One primary research objective is to explore its synthetic utility. The presence of the hydroxyl group and the nitro group offers multiple sites for further chemical transformations. For instance, the hydroxyl group can be a leaving group in substitution reactions or a directing group in further functionalization of the aromatic rings. The nitro group can be reduced to an amino group, opening up another dimension of chemical modifications.

Another area of investigation is the study of its chemical and physical properties. The interplay between the electron-donating p-tolyl group and the electron-withdrawing 4-nitrophenyl group can lead to interesting electronic and photophysical properties. Understanding these properties is crucial for potential applications in materials science, such as in the development of nonlinear optical materials or as a component in sensor technology.

Finally, the biological activity of this compound and its derivatives is a significant research focus. Given the established biological relevance of both diarylmethanes and nitroaromatic compounds, this molecule serves as a lead structure for the design and synthesis of new compounds with potential therapeutic applications. rsc.orgnih.govnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-methylphenyl)-(4-nitrophenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-10-2-4-11(5-3-10)14(16)12-6-8-13(9-7-12)15(17)18/h2-9,14,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLLRTSHYPQWMGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=C(C=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Exploration of Derivatives and Structural Analogues of 4 Nitro Phenyl P Tolyl Methanol

Synthesis and Characterization of Related Diaryl(nitro-substituted aryl)methanols

The synthesis of diaryl(nitro-substituted aryl)methanols, including (4-Nitro-phenyl)-p-tolyl-methanol, often involves the nucleophilic addition of organometallic reagents to corresponding benzophenone derivatives. rsc.org This class of compounds serves as a foundational element for further chemical exploration.

Systematic Variation of Substitution Patterns on the Nitrophenyl Ring

Systematic modifications to the nitrophenyl ring of diaryl(nitro-substituted aryl)methanols allow for a detailed investigation of structure-property relationships. The introduction of additional electron-withdrawing groups, such as halogens or trifluoromethyl moieties, can significantly influence the chemical reactivity and physical properties of the resulting molecules. For instance, the synthesis of 1,3-bis(2-chloro-4-nitrophenyl)-1-triazene highlights a strategy where chloro and nitro groups are strategically placed on the phenyl rings. nih.gov While not a direct analogue of this compound, this work demonstrates the principle of manipulating substitution patterns to achieve desired chemical characteristics.

The characterization of these systematically varied compounds relies on a suite of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for elucidating the precise connectivity and chemical environment of atoms within the molecule. Infrared (IR) spectroscopy provides information about the functional groups present, such as the characteristic stretches for nitro (NO₂) and hydroxyl (-OH) groups.

Introduction of Diverse Aryl and Heteroaryl Groups at the Carbinol Center

Replacing the p-tolyl group in this compound with other aryl or heteroaryl moieties at the carbinol center opens up a vast chemical space for exploration. This diversification can be achieved through the reaction of a 4-nitro-substituted benzaldehyde (B42025) or benzophenone precursor with a wide range of Grignard or organolithium reagents. For example, the synthesis of (2-quinolyl)(4-tolyl)methanol is accomplished by the addition of 4-tolylmagnesium bromide to 2-quinolinecarbaldehyde. acs.org This approach can be adapted to introduce various aromatic and heteroaromatic systems, each imparting unique electronic and steric properties to the final molecule.

The successful synthesis and characterization of these novel diaryl(nitro-substituted aryl)methanols are confirmed using standard spectroscopic and analytical methods. Mass spectrometry is employed to determine the molecular weight, while elemental analysis provides the empirical formula, further validating the compound's identity.

Functional Group Interconversions on the this compound Scaffold

The this compound structure contains several reactive sites that can be targeted for further chemical modification. The nitro group, the tolyl group, and the hydroxyl group of the carbinol center all offer opportunities for functional group interconversions, leading to the generation of novel derivatives with potentially new properties.

Chemical Transformations of the Nitro and Tolyl Groups for Novel Derivatives

The nitro group is a particularly versatile functional group that can undergo a variety of transformations. A common and significant transformation is its reduction to an amino group. This can be achieved using various reducing agents, such as sodium borohydride (B1222165) in the presence of a suitable catalyst. acs.org The resulting aminophenyl derivative serves as a key intermediate for the synthesis of a wide range of other compounds, including amides, sulfonamides, and diazo compounds. For instance, the reduction of aromatic nitro compounds has been performed using a catalytic amount of Wang resin-supported phenyl(2-quinolyl)methanol in the presence of excess NaBH₄. acs.org

The tolyl group also presents opportunities for chemical modification. The methyl group on the tolyl ring can be oxidized to a carboxylic acid or halogenated to introduce further reactive handles. For example, the synthesis of 4-(bromomethyl)phenylmethanone from (quinol-2-yl)(p-tolyl)methanone is achieved by treatment with N-bromosuccinimide (NBS). acs.org These transformations allow for the attachment of other molecular fragments or the modulation of the electronic properties of the aromatic ring.

The following table summarizes some key functional group interconversions that can be applied to the this compound scaffold:

Starting Functional GroupReagents and ConditionsProduct Functional Group
Nitro (-NO₂)NaBH₄, CatalystAmino (-NH₂)
Methyl (-CH₃ on tolyl)N-Bromosuccinimide (NBS)Bromomethyl (-CH₂Br)

Diarylalkane and Triarylmethane Analogues Derived from this compound Precursors

This compound and its derivatives can serve as precursors for the synthesis of diarylalkanes and triarylmethanes. These structural motifs are of significant interest in various fields of chemistry.

The reduction of the carbinol group in diaryl(nitro-substituted aryl)methanols leads to the formation of the corresponding diarylalkanes. This transformation effectively removes the hydroxyl group and creates a methylene bridge between the two aryl rings. The reactivity of the resulting diphenylmethane structure is influenced by the presence of the nitro group. documentsdelivered.com

Furthermore, triarylmethanols can be synthesized through the arylation of diarylmethanes with nitroarenes. rsc.org This method provides a convenient route to triarylmethanols with excellent yields. rsc.org The this compound scaffold can be envisioned as a starting point for the synthesis of more complex triarylmethane dyes and other functional molecules. For example, a tandem arylation/oxidation of diarylmethanes can be employed for the synthesis of triarylmethanols. rsc.org

The table below provides an overview of the synthesis of these analogues:

Precursor TypeReactionAnalogue Class
Diaryl(nitro-substituted aryl)methanolReduction of carbinolDiarylalkane
Diaryl(nitro-substituted aryl)methaneArylation/OxidationTriarylmethane

Advanced Spectroscopic and Computational Investigations of 4 Nitro Phenyl P Tolyl Methanol and Its Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the detailed structural investigation of (4-Nitro-phenyl)-p-tolyl-methanol and its analogues. It allows for the precise determination of the molecular framework by analyzing the chemical environment of each proton and carbon atom.

Structural Elucidation and Proton/Carbon Chemical Shift Assignments

The structure of this compound is confirmed through ¹H and ¹³C NMR spectroscopy. In the ¹H NMR spectrum, distinct signals are expected for the aromatic protons, the methine proton of the carbinol group, the hydroxyl proton, and the methyl protons of the tolyl group. The protons on the 4-nitrophenyl ring typically appear as two doublets due to the strong electron-withdrawing effect of the nitro group, which deshields the ortho protons significantly. The protons of the p-tolyl group also present as two doublets. The benzylic methine proton gives a singlet, which integrates to one proton, and the methyl group on the tolyl ring shows a characteristic singlet at approximately 2.3 ppm.

In the ¹³C NMR spectrum, the carbon atoms of the aromatic rings, the methine carbon, and the methyl carbon can be assigned. The carbon atom attached to the nitro group is significantly deshielded. The chemical shifts of analogous compounds provide a reference for the expected values in this compound. For instance, the carbinol carbon in similar structures typically resonates around 70-80 ppm. rsc.orgrsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Analogues of this compound

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Reference
(S)-1-(p-Tolyl)ethanol 1.48 (d, 3H), 1.91 (s, 1H), 2.35 (s, 3H), 4.85 (q, 1H), 7.16 (d, 2H), 7.26 (d, 2H) 21.1, 25.1, 70.3, 125.4, 129.2, 137.2, 142.9 rsc.org
(S)-(+)-2-Nitro-1-p-tolylethanol 2.38 (s, 3H), 2.88 (br s, 1H), 4.59 (dd, 2H), 5.45-5.33 (m, 1H), 7.24 (d, 2H), 7.29 (m, 2H) 21.0, 71.0, 81.1, 124.5, 129.0, 135.5, 136.1 rsc.org

Note: NMR data is typically recorded in CDCl₃ unless otherwise specified. Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard. Coupling constants (J) are reported in Hertz (Hz). d=doublet, q=quartet, m=multiplet, s=singlet, br s=broad singlet, dd=doublet of doublets.

Application of Advanced 2D NMR Techniques for Complex Structural Analysis

For unambiguous assignment of all proton and carbon signals, especially in more complex analogues, advanced 2D NMR techniques are employed. columbia.edu These experiments provide correlation data that reveal the connectivity between atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the vicinal protons on each of the aromatic rings, confirming their substitution patterns.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C one-bond correlations). columbia.educolumbia.edu This is a highly sensitive technique that allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it. For the title compound, it would definitively link the benzylic proton to its corresponding carbon, and each aromatic proton to its respective carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart (¹H-¹³C long-range correlations). columbia.educolumbia.edu HMBC is crucial for piecing together the molecular skeleton. For example, it would show a correlation from the methyl protons of the tolyl group to the quaternary carbon C1' and the ortho carbons C2'/C6' of the tolyl ring. It would also show correlations from the benzylic proton to the quaternary carbons of both aromatic rings, thus confirming the connectivity of the entire diarylmethanol structure.

The combination of these 2D NMR experiments provides a powerful method for the complete and unambiguous structural elucidation of this compound and its derivatives. ustc.edu.cn

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. It provides precise information about bond lengths, bond angles, and the spatial arrangement of atoms.

Determination of Absolute Configuration for Chiral Derivatives

This compound is a chiral molecule, existing as two enantiomers (R and S). Determining the absolute configuration of a specific enantiomer is crucial and can be achieved by X-ray crystallography of a suitable single crystal. purechemistry.orgwikipedia.org This technique relies on the phenomenon of anomalous dispersion. When heavy atoms are not present in the molecule, derivatization with a chiral auxiliary containing a heavier atom may be necessary. researchgate.net The analysis of the intensities of Bijvoet pairs of reflections allows for the unambiguous assignment of the R or S configuration at the chiral center. wikipedia.org Other methods for determining absolute configuration include vibrational circular dichroism (VCD) and the use of chiral shift reagents in NMR. nih.govnih.gov

Analysis of Molecular Geometry and Supramolecular Assembly

X-ray diffraction analysis provides detailed geometric parameters. For the analogue (4-nitrophenyl)methanol, the crystal structure reveals specific bond lengths and angles. nih.gov Similar parameters would be expected for the title compound.

Table 2: Selected Crystallographic Data for the Analogue (4-Nitrophenyl)methanol

Parameter Value
Crystal system Triclinic
Space group P-1
a (Å) 6.2216 (5)
b (Å) 7.4096 (6)
c (Å) 7.7833 (6)
α (°) 110.867 (2)
β (°) 93.667 (2)
γ (°) 90.748 (3)
V (ų) 334.34 (5)

Data from reference nih.gov.

Beyond the individual molecule, X-ray diffraction elucidates the supramolecular assembly, which is the arrangement of molecules in the crystal lattice through intermolecular forces. In this compound, hydrogen bonding is expected to be a dominant interaction, with the hydroxyl group acting as a hydrogen bond donor and the oxygen atoms of the nitro group acting as acceptors. This can lead to the formation of chains or more complex networks. Furthermore, π-π stacking interactions between the aromatic rings are likely to play a significant role in the crystal packing. The study of related structures, such as salts of 4-(4-nitrophenyl)piperazine, shows how nitro groups and other functionalities direct the formation of hydrogen-bonded chains and sheets in the solid state. csic.escsic.es

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. nih.gov DFT calculations complement experimental data by providing theoretical insights that may be difficult to obtain through experiments alone.

For this compound, DFT can be used to:

Optimize Molecular Geometry: Calculations can predict the most stable three-dimensional structure of the molecule, including bond lengths, bond angles, and dihedral angles. These theoretical geometries can then be compared with experimental data from X-ray diffraction to validate the computational model.

Predict Spectroscopic Properties: DFT methods can calculate NMR chemical shifts (both ¹H and ¹³C). Comparing these calculated shifts with the experimental spectrum aids in the assignment of signals and confirms the proposed structure.

Analyze Electronic Properties: DFT provides information on the electronic distribution within the molecule, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability. The strong electron-withdrawing nature of the nitro group significantly influences these frontier orbitals.

Investigate Reaction Mechanisms: Computational studies can model reaction pathways, calculate activation energies, and determine the structures of transition states. weizmann.ac.il This is valuable for understanding the reactivity of the molecule, for instance, in cycloaddition reactions or nucleophilic substitutions. rsc.org

By combining the experimental data from high-resolution NMR and single-crystal X-ray diffraction with the theoretical insights from DFT calculations, a comprehensive and detailed understanding of the structural, electronic, and reactive properties of this compound and its analogues can be achieved.

Electronic Structure and Molecular Orbital Analysis of this compound and Related Compounds

Computational quantum mechanical calculations, particularly Density Functional Theory (DFT), serve as powerful tools for elucidating the electronic properties of molecules like this compound and its analogues. These methods provide insights into the distribution of electrons within the molecule and the energies of the molecular orbitals, which are crucial for understanding the molecule's reactivity and spectroscopic behavior.

A key aspect of this analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the molecule's chemical reactivity and stability. nih.gov A smaller HOMO-LUMO gap generally suggests higher reactivity. nih.govnih.gov

For diarylmethanol derivatives, the electronic structure is significantly influenced by the nature and position of substituents on the aromatic rings. In the case of this compound, the electron-withdrawing nitro group (-NO2) on one phenyl ring and the electron-donating methyl group (-CH3) on the other create a push-pull electronic effect. This electronic asymmetry influences the electron density distribution across the molecule. The nitro group tends to lower the energy of the LUMO, making the molecule a better electron acceptor, while the methyl group raises the energy of the HOMO, enhancing its electron-donating potential.

Studies on related compounds, such as 3-(4-hydroxyphenyl)-1-(4-nitrophenyl) prop-2-en-1-one, have shown that the presence of heteroatoms like oxygen and nitrogen in the nitro and carbonyl groups are key sites for electronic activity, as indicated by HOMO and LUMO orbital distributions. imist.ma The electron density is often spread across the entire molecule, which is a favorable characteristic for adsorption on metal surfaces. imist.ma Computational analyses of similar structures have demonstrated that charge transfer occurs within the molecule, a fact substantiated by HOMO-LUMO calculations. nih.gov

The table below summarizes key computed electronic properties for representative diarylmethanol analogues, illustrating the influence of substituents on their electronic structure.

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Diarylmethanol Analogue 1 (with electron-donating groups)-5.8-1.24.6
Diarylmethanol Analogue 2 (with electron-withdrawing groups)-6.5-2.54.0

This data is illustrative and based on general trends observed in computational studies of substituted aromatic compounds.

Theoretical Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides a powerful lens through which to investigate the intricate details of chemical reactions involving this compound and its analogues. orientjchem.org By mapping the potential energy surface of a reaction, researchers can identify the most probable reaction pathways, characterize the structures of transient intermediates, and determine the energy barriers associated with transition states. orientjchem.orgresearchgate.net This theoretical approach is invaluable for understanding reaction kinetics and for predicting the feasibility of proposed synthetic routes. orientjchem.org

For instance, the oxidation of diarylmethanols to the corresponding benzophenones is a common transformation. Theoretical calculations can elucidate the mechanism of this oxidation, whether it proceeds through a concerted step or via a multi-step pathway involving intermediates. By calculating the energies of reactants, products, and all conceivable transition states, the activation energy for each step can be determined. orientjchem.org A lower activation energy signifies a more kinetically favorable pathway.

In the context of synthesizing diarylmethanols, computational methods can shed light on the mechanism of reactions like the Friedel-Crafts alkylation. researchgate.net These calculations can help in understanding the role of the catalyst and the formation of key intermediates.

Furthermore, computational studies can be employed to explore undesired reaction pathways and by-product formation. researchgate.net By comparing the energy barriers of the desired reaction with those of potential side reactions, conditions can be optimized to favor the formation of the target molecule. For example, in a given reaction, if the calculated energy barrier for a desired cycloaddition is lower than that of competing pathways, it provides a theoretical basis for the observed experimental outcome. researchgate.net

The table below presents hypothetical activation energies for a proposed reaction involving a diarylmethanol, illustrating how computational data can differentiate between competing pathways.

Reaction PathwayTransition StateCalculated Activation Energy (kcal/mol)
Desired PathwayTS115.2
Undesired Pathway 1TS220.5
Undesired Pathway 2TS325.1

This data is for illustrative purposes and represents typical outputs from computational reaction mechanism studies.

Computational Prediction of Spectroscopic Parameters and Correlation with Experimental Data

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), have become indispensable for predicting and interpreting the spectroscopic properties of molecules like this compound. mdpi.comnih.gov These theoretical calculations can provide valuable insights into various spectra, including UV-Vis, IR, and NMR, and the results can be correlated with experimental data to confirm molecular structures and understand electronic transitions.

UV-Vis Spectra: TD-DFT calculations are widely used to predict the electronic absorption spectra of organic molecules. mdpi.comyoutube.com By calculating the energies of vertical excitations from the ground state to various excited states, it is possible to determine the maximum absorption wavelengths (λmax). researchgate.net These calculations also provide information about the oscillator strength of each transition, which corresponds to the intensity of the absorption peak. youtube.com For this compound, the electronic transitions are expected to be of the π → π* type, originating from the aromatic rings. The positions of these absorption bands are sensitive to the substituents on the phenyl groups. The accuracy of these predictions can be high, with reported differences between theoretical and experimental λmax values often being minimal. mdpi.com

Vibrational (IR) Spectra: DFT calculations can also be used to predict the infrared (IR) vibrational spectra of molecules. By calculating the harmonic vibrational frequencies, a theoretical IR spectrum can be generated. nih.gov This allows for the assignment of specific vibrational modes to the observed absorption bands in the experimental spectrum. For this compound, key vibrational modes would include the O-H stretch of the methanol (B129727) group, C-H stretches of the aromatic rings and the methyl group, and the characteristic symmetric and asymmetric stretches of the nitro group. Comparing the computed and experimental spectra can aid in the structural confirmation of the synthesized compound.

The following table provides an example of how theoretical calculations can be correlated with experimental spectroscopic data for a diarylmethanol derivative.

Spectroscopic ParameterExperimental ValueCalculated Value (DFT/TD-DFT)
λmax (UV-Vis)275 nm272 nm
IR Frequency (O-H stretch)3350 cm⁻¹3365 cm⁻¹
IR Frequency (NO₂ asym. stretch)1520 cm⁻¹1525 cm⁻¹

This data is illustrative and demonstrates the typical level of agreement between experimental and computed values.

The ability to computationally predict spectroscopic parameters not only aids in the characterization of known compounds but also serves as a predictive tool for designing new molecules with desired optical and electronic properties. mdpi.com

Molecular Dynamics (MD) Simulations

Conformational Dynamics and Intermolecular Interactions of Diarylmethanol Derivatives

Molecular dynamics (MD) simulations offer a powerful computational microscope to explore the dynamic behavior and interactions of diarylmethanol derivatives like this compound at an atomic level. nih.gov Unlike static quantum mechanical calculations, MD simulations track the movements of atoms and molecules over time, providing insights into conformational flexibility and the nature of intermolecular forces. nih.gov

MD simulations are also instrumental in studying the intermolecular interactions between diarylmethanol molecules or between a diarylmethanol and solvent molecules. These interactions, which include hydrogen bonding (involving the hydroxyl group) and π-π stacking (between the aromatic rings), govern the bulk properties of the substance, such as its solubility and crystal packing. By analyzing the simulation trajectory, one can identify the specific atoms and functional groups that participate in these interactions and quantify their strength and duration. nih.gov For instance, simulations can reveal how the nitro group and the hydroxyl group of this compound participate in hydrogen bonding with protic solvents.

The insights gained from MD simulations are valuable for understanding how these molecules behave in different environments, which is crucial for applications in materials science and medicinal chemistry. For example, understanding the interaction of a diarylmethanol derivative with a biological target, such as an enzyme, can be elucidated through MD simulations, providing a basis for rational drug design. nih.gov

The table below illustrates the types of intermolecular interactions that can be quantified from an MD simulation of a diarylmethanol derivative in a solvent.

Interaction TypeInteracting GroupsAverage Distance (Å)
Hydrogen BondCarbinol -OH with Solvent2.8
π-π StackingPhenyl Ring with Phenyl Ring3.5

This data is representative of typical outputs from MD simulation analyses.

Catalysis and Green Chemistry Principles in the Context of Diarylmethanol Synthesis and Transformation

Development and Application of Heterogeneous Catalytic Systems for Sustainable Synthetic Routes

Heterogeneous catalysts, which exist in a different phase from the reactants, are central to creating sustainable synthetic routes for diarylmethanols. youtube.com Their primary advantage lies in their ease of separation from the reaction mixture, which allows for catalyst recycling, reduces energy consumption during purification, and minimizes chemical waste. nih.gov This approach contrasts with homogeneous catalysis, where the catalyst and reactants are in the same phase, often leading to complex and energy-intensive separation processes. nih.gov

The development of heterogeneous catalytic systems focuses on designing porous nanomaterials and supported metal catalysts that offer high activity and selectivity under mild reaction conditions. rsc.org These solid catalysts, such as zeolites and metal oxides, provide a surface for the chemical reaction to occur, often enhancing the reaction rate and influencing the stereochemical outcome. youtube.comyoutube.com For instance, in the synthesis of diarylmethanols via the reduction of diaryl ketones, heterogeneous catalysts can facilitate highly enantioselective 1,2-hydrosilylation reactions. acs.org

Key features of heterogeneous catalysis in sustainable diarylmethanol synthesis include:

Catalyst Reusability: Solid catalysts can be filtered off and reused multiple times, lowering operational costs and environmental impact. nih.gov

Improved Separation: Product purification is simplified, reducing the need for energy-intensive distillation or extraction processes. nih.gov

Waste Minimization: By being reusable and requiring simpler work-up procedures, heterogeneous systems generate significantly less waste compared to their homogeneous counterparts. nih.gov

The table below summarizes examples of heterogeneous catalytic systems and their applications in reactions relevant to diarylmethanol synthesis.

Catalyst TypeExampleRelevant ReactionAdvantages
Solid Acid Catalysts Zeolites (Silicon-Alumina)Friedel-Crafts Alkylation/AcylationShape selectivity, thermal stability, reusability. youtube.com
Supported Metal Catalysts Palladium on Carbon (Pd/C)Ketone Reduction/HydrogenationHigh efficiency, widely available, easy to handle. dntb.gov.ua
Metal-Organic Frameworks (MOFs) Cr-MIL-101Asymmetric Transfer HydrogenationHigh surface area, tunable porosity, defined active sites.
Immobilized Enzymes Lipases on solid supportsKinetic ResolutionHigh enantioselectivity, biodegradable, operates in mild conditions. nih.gov

Role of Biocatalysis in Enantioselective and Environmentally Benign Processes for Diarylmethanol Production

Biocatalysis utilizes natural catalysts, such as enzymes, to perform chemical transformations. bris.ac.uk This field has become increasingly important in the synthesis of enantiomerically enriched diarylmethanols, which are valuable intermediates for pharmaceuticals. nih.gov Enzymes operate under mild conditions (neutral pH, room temperature) and often in aqueous media, making them an inherently green alternative to conventional chemical catalysts. bris.ac.uk

The primary strategies for biocatalytic production of enantiopure diarylmethanols include:

Kinetic Resolution (KR): An enzyme selectively transforms one enantiomer of a racemic mixture, allowing for the separation of the unreacted, enantiopure substrate. bris.ac.uk

Desymmetrization: An enzyme selectively modifies one of two identical functional groups in a prochiral substrate to create a chiral center. bris.ac.uk

Asymmetric Reduction: Oxidoreductase enzymes, often from microorganisms like Saccharomyces cerevisiae (baker's yeast), can reduce prochiral diaryl ketones to a single enantiomer of the corresponding diarylmethanol with high enantiomeric excess (ee).

The use of oxidoreductases and hydrolases is prominent in these asymmetric transformations. bris.ac.uk These biocatalytic methods offer exceptional stereoselectivity, often exceeding what can be achieved with traditional chemical catalysts. acs.org

The following table details research findings on biocatalytic methods for diarylmethanol synthesis.

Enzyme ClassStrategySubstrate ExampleOutcome
Oxidoreductase Asymmetric ReductionProchiral Diaryl KetoneHigh enantiomeric excess (>99% ee) of one diarylmethanol enantiomer.
Hydrolase (e.g., Lipase) Kinetic ResolutionRacemic Diarylmethanol EsterSeparation of one enantiomer of the alcohol from the unreacted ester. bris.ac.uk
Lyase Asymmetric C-C bond formationAldehyde and Aryl DonorDirect synthesis of chiral diarylmethanols. nih.gov

Strategies for Developing Eco-Friendly Reagents and Solvents in Diarylmethanol Chemistry

The principles of green chemistry extend to the choice of solvents and reagents, which constitute a significant portion of the waste generated in chemical synthesis. laballey.com The ideal "green" solvent is non-toxic, biodegradable, derived from renewable resources, and easily recyclable. orientjchem.org

Strategies for implementing eco-friendly conditions in diarylmethanol synthesis include:

Use of Green Solvents: Replacing traditional volatile organic compounds (VOCs) like dichloromethane (B109758) or toluene (B28343) with greener alternatives. laballey.commerckmillipore.com Water is an excellent choice, though the low solubility of organic reactants can be a challenge. nih.gov This is often overcome using surfactants to create micellar media, which can promote the reaction. scispace.com Other green solvents include:

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is non-toxic, non-flammable, and can be easily removed and recycled. orientjchem.orgmonash.edu

Ionic Liquids: These salts are liquid at room temperature and have negligible vapor pressure, reducing air pollution. dntb.gov.uanih.gov

Bio-derived Solvents: Solvents like ethanol, ethyl lactate, and polyethylene (B3416737) glycols (PEGs) are derived from renewable resources and are often biodegradable. laballey.commonash.edu

Solvent-Free Reactions: The most environmentally benign approach is to conduct reactions without any solvent. researchgate.net This can be achieved by heating the neat reactants or using techniques like ball milling. Such processes reduce waste and can lead to simpler product work-up. laballey.comresearchgate.net

The table below compares conventional and green solvents for organic synthesis.

Solvent ClassConventional ExampleGreen AlternativeKey Benefits of Green Alternative
Halogenated Dichloromethane (DCM)2-Methyltetrahydrofuran (2-MeTHF)Derived from biomass, lower toxicity. merckmillipore.com
Aromatic TolueneCyclopentyl methyl ether (CPME)Higher boiling point, narrower explosion range, less toxic. merckmillipore.com
Polar Aprotic Dimethylformamide (DMF)Polyethylene Glycol (PEG)Low toxicity, biodegradable, low vapor pressure. merckmillipore.commonash.edu
General Various VOCsWater, Supercritical CO₂Non-toxic, non-flammable, abundant. nih.govmonash.edu

Advancements in Waste Reduction and Atom Economy in Synthetic Protocols for Diarylmethanols

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. Synthetic protocols with high atom economy are inherently less wasteful.

Advancements in this area for diarylmethanol synthesis focus on:

Catalytic Processes: Asymmetric aryl transfer reactions to aldehydes and the enantioselective reduction of diarylketones are catalytic methods that improve atom economy compared to stoichiometric approaches. nih.gov

One-Pot Syntheses: Combining multiple reaction steps into a single procedure without isolating intermediates reduces solvent use, energy consumption, and waste. nih.gov For example, a one-pot catalytic asymmetric synthesis can start from readily available aryl bromides to produce enantioenriched diarylmethanols, streamlining the process significantly. nih.gov

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form the final product, incorporating most or all of the atoms from the reactants. The Biginelli reaction is a classic example, though similar principles are applied to other syntheses. dntb.gov.ua

Process Optimization: Implementing environmentally benign manufacturing (EBM) concepts helps to diagnose and improve process routes by considering environmental impact and resource efficiency alongside traditional metrics like cost and time. mdpi.com

The goal is to design synthetic routes where the majority of the materials used end up in the final product, minimizing the formation of by-products and waste streams. This not only benefits the environment but also improves the economic viability of the chemical process.

Q & A

Q. What are the optimal synthetic routes for (4-Nitro-phenyl)-p-tolyl-methanol?

The synthesis typically involves Friedel-Crafts alkylation or condensation reactions. For example, p-tolyl-methanol derivatives can be synthesized via Friedel-Crafts alkylation using Lewis acids like AlCl₃ to couple aromatic rings . Nitration of the phenyl group may follow, requiring controlled conditions (e.g., nitric acid/sulfuric acid at 0–5°C) to avoid over-nitration. Purification via column chromatography with silica gel (hexane/ethyl acetate gradient) is recommended to isolate the product .

Q. How can the structure of this compound be confirmed experimentally?

  • Nuclear Magnetic Resonance (NMR): 1{}^{1}H NMR will show distinct signals for the nitro-phenyl (δ 7.5–8.5 ppm, aromatic protons) and p-tolyl (δ 2.3 ppm for methyl; δ 6.8–7.2 ppm for aromatic protons) groups. The methanol group (-CH₂OH) appears as a singlet at δ 4.6–5.0 ppm .
  • Infrared (IR) Spectroscopy: A broad O-H stretch (~3200–3500 cm⁻¹) confirms the alcohol, while nitro group vibrations (1520–1350 cm⁻¹) validate the substituent .
  • Mass Spectrometry (MS): High-resolution MS provides the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns consistent with the nitro and p-tolyl groups .

Q. What solvents and reaction conditions stabilize this compound during synthesis?

Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility, while inert atmospheres (N₂/Ar) prevent oxidation of the alcohol group. Low temperatures (0–10°C) are critical during nitration to avoid side reactions .

Advanced Research Questions

Q. How do electronic effects of the nitro group influence the reactivity of this compound in cross-coupling reactions?

The nitro group’s electron-withdrawing nature deactivates the phenyl ring, reducing electrophilic substitution but enabling nucleophilic aromatic substitution (NAS) under basic conditions. For example, the methanol moiety can act as a leaving group in SN2 reactions with organometallic reagents (e.g., Grignard reagents) . Computational studies (DFT) predict charge distribution, guiding reaction design .

Q. What strategies optimize catalytic asymmetric synthesis of enantiomerically pure this compound?

Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., BINOL-derived catalysts) can induce enantioselectivity. Kinetic resolution via lipase-catalyzed esterification (e.g., using Candida antarctica lipase B) selectively modifies the alcohol group .

Q. How can computational modeling predict the nonlinear optical (NLO) properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) evaluate hyperpolarizability (β) and dipole moments. The nitro group’s strong electron-withdrawing effect and the p-tolyl donor group create charge-transfer transitions, enhancing NLO activity .

Q. What are the challenges in analyzing degradation products of this compound under oxidative conditions?

LC-MS/MS with electrospray ionization (ESI) identifies nitro-reduction products (e.g., amine derivatives) and hydroxylated intermediates. Accelerated stability studies (40°C/75% RH) coupled with HPLC-DAD track degradation kinetics .

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